Lipophilicity Gap: 3-(4-Isopropylbenzyl) vs. 3-Methyl and 3-Isopropyl Analogs
The target compound possesses a predicted logP (XLogP3) of approximately 5.9, which is roughly 2.8 units higher than the 3-methyl analog (XLogP3 ≈ 3.1) and about 2.0 units higher than the 3-isopropyl analog (XLogP3 ≈ 3.9) [1]. This lipophilicity gap indicates a significantly greater tendency to partition into lipid membranes and hydrophobic protein pockets.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 5.9 |
| Comparator Or Baseline | 3-methyl analog: XLogP3 ≈ 3.1; 3-isopropyl analog: XLogP3 ≈ 3.9 |
| Quantified Difference | ΔXLogP3 = +2.8 vs. 3-methyl; +2.0 vs. 3-isopropyl |
| Conditions | In silico prediction via PubChem XLogP3 algorithm |
Why This Matters
A higher logP can dramatically alter off-target binding, metabolic clearance, and formulation requirements, making the compound unsuitable for simple substitution in a validated assay cascade.
- [1] PubChem. Computed XLogP3 values for 3-(4-isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid (5.9), 3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid (3.1), and 3-isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid (3.9). View Source
